molecular formula C22H28N2O2S B2767911 4-Methoxy-1'-[4-(thiophen-2-yl)benzoyl]-1,4'-bipiperidine CAS No. 1788561-19-2

4-Methoxy-1'-[4-(thiophen-2-yl)benzoyl]-1,4'-bipiperidine

Cat. No.: B2767911
CAS No.: 1788561-19-2
M. Wt: 384.54
InChI Key: KJXYNTWZJXPIKK-UHFFFAOYSA-N
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Description

(4-Methoxy-[1,4’-bipiperidin]-1’-yl)(4-(thiophen-2-yl)phenyl)methanone is a complex organic compound that features a bipiperidine structure with a methoxy group and a thiophenyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-[1,4’-bipiperidin]-1’-yl)(4-(thiophen-2-yl)phenyl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the bipiperidine core, followed by the introduction of the methoxy group and the thiophenyl-substituted phenyl group. Common reagents used in these reactions include piperidine derivatives, methoxy reagents, and thiophenyl compounds. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification methods such as crystallization, distillation, and chromatography are used to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-[1,4’-bipiperidin]-1’-yl)(4-(thiophen-2-yl)phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-Methoxy-[1,4’-bipiperidin]-1’-yl)(4-(thiophen-2-yl)phenyl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a pharmacological agent.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Methoxy-[1,4’-bipiperidin]-1’-yl)(4-(thiophen-2-yl)phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methoxy-[1,4’-bipiperidin]-1’-yl)(4-(thiophen-2-yl)phenyl)methanone is unique due to its specific structural features, such as the methoxy group and the thiophenyl-substituted phenyl group. These features confer distinct chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-(4-thiophen-2-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2S/c1-26-20-10-14-23(15-11-20)19-8-12-24(13-9-19)22(25)18-6-4-17(5-7-18)21-3-2-16-27-21/h2-7,16,19-20H,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXYNTWZJXPIKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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